molecular formula C30H53N5O7 B10820731 Chrysogeamide A

Chrysogeamide A

Cat. No.: B10820731
M. Wt: 595.8 g/mol
InChI Key: DSWZWPQYGALTJZ-OWMPDJEMSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Chrysogeamide A involves complex organic reactions. One of the primary methods includes the use of molecular networking and 1H NMR to target the isolation of chrysogeamides from a library of marine-derived Penicillium fungi . The synthetic route typically involves the formation of peptide bonds and the incorporation of specific amino acid residues under controlled conditions.

Industrial Production Methods: Industrial production of this compound is still in the research phase, with most methods focusing on laboratory-scale synthesis. The use of biotechnological approaches, such as fermentation of Penicillium fungi, is being explored to enhance yield and scalability .

Chemical Reactions Analysis

Types of Reactions: Chrysogeamide A undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced using reducing agents, leading to the gain of hydrogen or loss of oxygen.

    Substitution: this compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, primary and secondary amines.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chrysogeamide A has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Chrysogeamide A involves its interaction with specific molecular targets and pathways. It has been shown to exhibit neuroprotective effects by protecting neurocytes against oxidative stress-induced cell death . The compound likely interacts with cellular proteins and enzymes, modulating their activity and preventing cellular damage.

Comparison with Similar Compounds

Chrysogeamide A is part of a group of compounds known as macfortine alkaloids. Similar compounds include:

Uniqueness: this compound stands out due to its specific neuroprotective properties and its potential applications in treating neurodegenerative diseases. Its unique structure and biological activities make it a valuable compound for further research and development.

Properties

Molecular Formula

C30H53N5O7

Molecular Weight

595.8 g/mol

IUPAC Name

(3S,6S,9R,12S,19S)-19-[(2S)-hexan-2-yl]-6-methyl-9-(2-methylpropyl)-3,12-di(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadecane-2,5,8,11,14,17-hexone

InChI

InChI=1S/C30H53N5O7/c1-10-11-12-19(8)22-14-23(36)31-15-24(37)34-25(17(4)5)29(40)33-21(13-16(2)3)28(39)32-20(9)27(38)35-26(18(6)7)30(41)42-22/h16-22,25-26H,10-15H2,1-9H3,(H,31,36)(H,32,39)(H,33,40)(H,34,37)(H,35,38)/t19-,20-,21+,22-,25-,26-/m0/s1

InChI Key

DSWZWPQYGALTJZ-OWMPDJEMSA-N

Isomeric SMILES

CCCC[C@H](C)[C@@H]1CC(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)O1)C(C)C)C)CC(C)C)C(C)C

Canonical SMILES

CCCCC(C)C1CC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C(C)C)C)CC(C)C)C(C)C

Origin of Product

United States

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